molecular formula C18H28N2O3S B259513 Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate

Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate

Numéro de catalogue B259513
Poids moléculaire: 352.5 g/mol
Clé InChI: LEHLGOHMIVTMMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2009 and has since been the subject of extensive research due to its potential applications in cancer treatment.

Mécanisme D'action

CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that CX-5461 has potent anti-tumor activity in various cancer cell lines, including breast, ovarian, and pancreatic cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, CX-5461 has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CX-5461 is its specificity for RNA polymerase I transcription, which makes it a promising candidate for cancer treatment. However, its potency and selectivity also pose challenges for its use in lab experiments. CX-5461 is highly toxic and requires careful handling and dosing. In addition, its effects on normal cells and tissues need to be further investigated.

Orientations Futures

Future research on CX-5461 could focus on optimizing its dosing and delivery methods to minimize toxicity and improve efficacy. In addition, studies could explore its potential as a combination therapy with other cancer treatments. Further investigation is also needed to understand its effects on normal cells and tissues and to identify potential biomarkers for patient selection.

Méthodes De Synthèse

The synthesis of CX-5461 involves several steps, starting with the reaction of ethyl 2-bromo-5-ethyl-3-thiophenecarboxylate with cyclohexylamine to form ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate. This intermediate is then subjected to a series of reactions to yield the final product, CX-5461.

Applications De Recherche Scientifique

CX-5461 has been extensively studied for its potential as a cancer treatment. It targets RNA polymerase I transcription, which is upregulated in many types of cancer. By inhibiting this process, CX-5461 can induce cell death in cancer cells while sparing normal cells.

Propriétés

Nom du produit

Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate

Formule moléculaire

C18H28N2O3S

Poids moléculaire

352.5 g/mol

Nom IUPAC

ethyl 2-[3-(cyclohexylamino)propanoylamino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C18H28N2O3S/c1-3-14-12-15(18(22)23-4-2)17(24-14)20-16(21)10-11-19-13-8-6-5-7-9-13/h12-13,19H,3-11H2,1-2H3,(H,20,21)

Clé InChI

LEHLGOHMIVTMMX-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)CCNC2CCCCC2)C(=O)OCC

SMILES canonique

CCC1=CC(=C(S1)NC(=O)CCNC2CCCCC2)C(=O)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.